2-Bromo-4-(1,3-thiazol-2-yloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(1,3-thiazol-2-yloxy)phenol is a chemical compound with the molecular formula C₉H₆BrNO₂S and a molecular weight of 272.12 g/mol . This compound is characterized by the presence of a bromine atom, a thiazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Bromo-4-(1,3-thiazol-2-yloxy)phenol typically involves the reaction of 2-bromo-4-nitrophenol with 2-mercaptothiazole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The nitro group is reduced to an amino group, which then undergoes cyclization to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-Bromo-4-(1,3-thiazol-2-yloxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which is essential for the formation of the thiazole ring. Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(1,3-thiazol-2-yloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,3-thiazol-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The bromine atom can also play a role in the compound’s reactivity and selectivity .
Comparison with Similar Compounds
2-Bromo-4-(1,3-thiazol-2-yloxy)phenol can be compared with other similar compounds, such as:
2-Bromo-1,3-thiazole: Lacks the phenol group, making it less versatile in certain reactions.
4-(1,3-Thiazol-2-yloxy)phenol:
2-Bromo-4-nitrophenol: Precursor to the compound, with different reactivity due to the presence of the nitro group. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H6BrNO2S |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
2-bromo-4-(1,3-thiazol-2-yloxy)phenol |
InChI |
InChI=1S/C9H6BrNO2S/c10-7-5-6(1-2-8(7)12)13-9-11-3-4-14-9/h1-5,12H |
InChI Key |
WNBJJJLJGCFETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.